

Introduction: The Strategic Value of Indoline Scaffolds in Peptidomimetics

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Compound of Interest

Compound Name: *Indoline-5-carboxylic acid*

Cat. No.: *B095626*

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In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency.^[1] However, their application is often hampered by poor metabolic stability and low oral bioavailability. The field of peptidomimetics seeks to overcome these limitations by incorporating non-canonical amino acids that mimic the structure of natural peptides while offering enhanced pharmacological properties.^{[1][2]}

Indoline-5-carboxylic acid is a conformationally constrained analog of phenylalanine and proline, offering a rigid bicyclic scaffold. Its incorporation into a peptide backbone serves multiple strategic purposes:

- **Conformational Rigidity:** The fused ring system restricts the rotational freedom of the peptide chain, locking it into a specific bioactive conformation. This can lead to enhanced receptor affinity and selectivity.^[3]
- **Metabolic Stability:** The non-natural structure can confer resistance to enzymatic degradation by peptidases, thereby increasing the in-vivo half-life of the peptide.^[4]
- **Modulation of Physicochemical Properties:** The indoline moiety increases the lipophilicity of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of **Indoline-5-carboxylic acid** into peptide sequences using both solid-phase and solution-phase methodologies.

Core Principles: Navigating the Synthetic Landscape

The successful application of **Indoline-5-carboxylic acid** in peptide synthesis hinges on a well-defined strategy that addresses the unique characteristics of its structure: a secondary amine within the indoline ring, a carboxylic acid, and the N α -amine that will form the peptide bond.

Protecting Group Strategy: A Triumvirate of Control

A robust protecting group scheme is paramount to prevent unwanted side reactions and ensure the regioselective formation of the desired peptide bond.

- **N α -Amino Protection:** For standard Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard. Its lability to a weak base (piperidine) allows for iterative deprotection under mild conditions that do not affect acid-labile side-chain protecting groups or the resin linkage.^{[5][6]}
- **Indoline N1-Nitrogen Protection:** The secondary amine within the indoline ring is nucleophilic and must be protected to prevent side reactions such as branching or acylation during the coupling steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved simultaneously with most side-chain protecting groups and the peptide-resin linkage during the final acidolysis step with trifluoroacetic acid (TFA).^{[5][7]}
- **Carboxyl Group Activation:** The carboxylic acid at the 5-position is the point of attachment to the growing peptide chain. It requires activation to form a reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin.^[8]

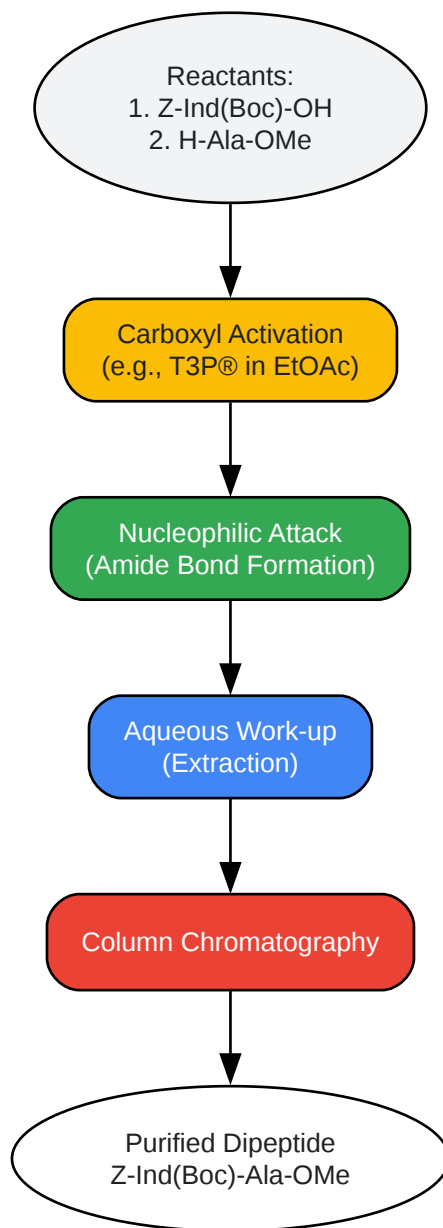
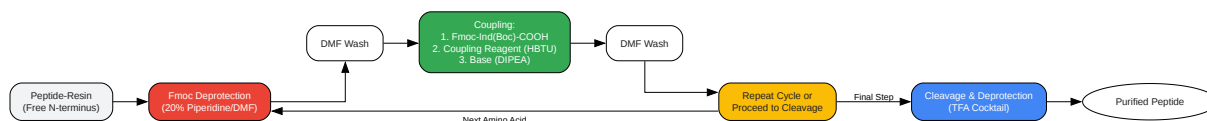
Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the incorporation of **Indoline-5-carboxylic acid**. The causality behind reagent choice and reaction conditions is explained to empower the researcher with a foundational understanding.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Workflow

This protocol details the incorporation of an N α -Fmoc, N1-Boc-protected **Indoline-5-carboxylic acid** unit into a peptide sequence using a standard Fmoc/tBu strategy on a solid support.



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Caption: Key steps in a solution-phase dipeptide synthesis.

- Reactant Preparation:
 - Rationale: The N-terminus of the indoline is protected with a group suitable for solution-phase chemistry, such as the benzyloxycarbonyl (Z) group, while the C-terminus of the coupling partner is protected as a simple ester (e.g., methyl ester) to prevent self-condensation. [9] * Procedure: Dissolve Z-Ind(Boc)-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) in a suitable aprotic solvent like Ethyl Acetate (EtOAc). Add a base such as DIPEA (2.0 eq) to neutralize the hydrochloride salt.
- Activation and Coupling:
 - Rationale: Propylphosphonic anhydride (T3P®) is a powerful, low-epimerization coupling reagent well-suited for solution-phase synthesis. [9][10] It activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine.
 - Procedure:
 1. Cool the reaction mixture to 0 °C in an ice bath.
 2. Slowly add T3P® (50% in EtOAc, 1.5 eq) to the stirred solution.
 3. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
- Work-up and Purification:
 - Rationale: The reaction mixture contains the product, unreacted starting materials, and by-products from the coupling reagent. A standard aqueous work-up is used to remove water-soluble components.
 - Procedure:
 1. Dilute the reaction mixture with additional EtOAc.
 2. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

3. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
4. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure dipeptide.

Challenges and Troubleshooting

The incorporation of sterically hindered non-canonical amino acids like **Indoline-5-carboxylic acid** can present challenges.

Challenge	Potential Cause(s)	Recommended Solution(s)
Low Coupling Yield	<ul style="list-style-type: none">• Steric hindrance from the bicyclic indoline scaffold and N1-Boc group. [11]• Aggregation of the growing peptide chain on the resin. [12]	<ul style="list-style-type: none">• Use a more potent coupling reagent: Switch from HBTU to HATU or COMU, which generate more reactive OAt or Oxyma esters, respectively. [13]• Increase reaction time or temperature: Extend coupling time to 4-6 hours or perform the reaction at a slightly elevated temperature (e.g., 40 °C).• Perform a double couple: Repeat the coupling step with fresh reagents.
Epimerization	<ul style="list-style-type: none">• Over-activation of the carboxylic acid.• Prolonged exposure to basic conditions.	<ul style="list-style-type: none">• Use an additive: Ensure HOBt or OxymaPure is used with carbodiimide-based coupling agents.• Choose appropriate reagents: T3P® and COMU are known for low rates of racemization. [13][9]
Incomplete N1-Boc Deprotection	<ul style="list-style-type: none">• Insufficient time or TFA concentration during final cleavage.	<ul style="list-style-type: none">• Extend cleavage time: Increase the cleavage duration to 3-4 hours.• Verify TFA quality: Use fresh, high-purity TFA.

Characterization of Indoline-Containing Peptides

Post-synthesis, it is imperative to verify the identity and purity of the final peptide.

- High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary technique for assessing purity. [\[14\]](#)[\[15\]](#)[\[16\]](#) A gradient of water and acetonitrile, typically with 0.1% TFA as an ion-pairing agent, is used. The indoline moiety will generally increase the hydrophobicity

of the peptide, leading to a longer retention time compared to a similar peptide containing a more polar residue.

- Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide. [15][17]The observed mass should match the calculated theoretical mass for the peptide containing the **Indoline-5-carboxylic acid** residue.

Conclusion

Indoline-5-carboxylic acid is a valuable building block for the synthesis of advanced peptidomimetics. Its successful incorporation requires a strategic approach, particularly concerning the protection of the indoline nitrogen and the selection of robust coupling conditions to overcome potential steric hindrance. The detailed SPPS and solution-phase protocols provided herein offer a validated framework for researchers. By understanding the causality behind each synthetic step and anticipating potential challenges, scientists can effectively leverage the unique structural properties of **indoline-5-carboxylic acid** to design next-generation peptide-based therapeutics with improved stability and conformational control.

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